6-(2,2-Difluoroethoxy)pyridine-2,3-diamine
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Overview
Description
Preparation Methods
The synthesis of 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with 2,2-difluoroethanol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, and the mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Chemical Reactions Analysis
6-(2,2-Difluoroethoxy)pyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2,2-Difluoroethoxy)pyridine-2,3-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2,2-Difluoroethoxy)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors . The difluoroethoxy group and the amino groups play crucial roles in binding to these targets, thereby modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
6-(2,2-Difluoroethoxy)pyridine-2,3-diamine can be compared with other similar compounds, such as:
2,3-Diaminopyridine: Lacks the difluoroethoxy group, making it less versatile in certain reactions.
6-Ethoxypyridine-2,3-diamine: Contains an ethoxy group instead of a difluoroethoxy group, which affects its reactivity and binding properties.
6-(2,2-Difluoroethoxy)pyridine: Lacks the amino groups, limiting its applications in certain biochemical assays.
The presence of the difluoroethoxy group in this compound enhances its chemical stability and reactivity, making it unique among similar compounds .
Properties
Molecular Formula |
C7H9F2N3O |
---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
6-(2,2-difluoroethoxy)pyridine-2,3-diamine |
InChI |
InChI=1S/C7H9F2N3O/c8-5(9)3-13-6-2-1-4(10)7(11)12-6/h1-2,5H,3,10H2,(H2,11,12) |
InChI Key |
MBPLMYBCBTWMSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)N)OCC(F)F |
Origin of Product |
United States |
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